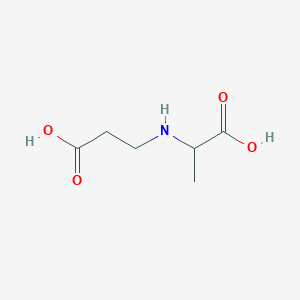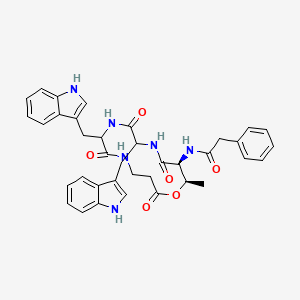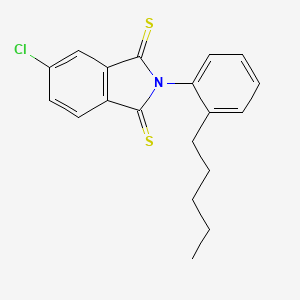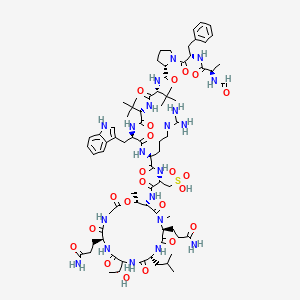
Roundup
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyphosate(2-) is an organophosphate oxoanion obtained by the deprotonation of the carboxy and one of the phosphate OH groups of glyphosate. It is a conjugate base of a glyphosate and a glyphosate(1-).
Aplicaciones Científicas De Investigación
Omics Technologies in Roundup Research
Omics technologies are increasingly important in research, including the study of genetically modified maize and this compound-fed rats. However, careful application in food safety assessments is necessary due to the sensitivity and complexity of these methods (Eriksson et al., 2018).
This compound Safety and Risk Assessment
Extensive reviews by various agencies and institutions have concluded that this compound and its active ingredient, glyphosate, pose no significant human health concerns. This comprehensive safety evaluation includes assessments of glyphosate, its breakdown product AMPA, this compound formulations, and the surfactant POEA used in these formulations (Williams et al., 2000).
Glyphosate and Endocrine Disruption
Research shows that this compound is toxic to human placental cells at concentrations lower than agricultural use, suggesting potential endocrine and toxic effects in mammals. This study indicates that this compound's toxicity may be more significant than glyphosate alone, highlighting the importance of considering commercial formulations in safety assessments (Richard et al., 2005).
Ecological Impact of Glyphosate-Based Herbicides
The use of glyphosate-based herbicides (GBHs) like this compound has increased significantly, raising concerns over their environmental impact. Newer studies suggest a reevaluation of glyphosate's toxicity, particularly regarding its classification as a probable human carcinogen and the need for more comprehensive studies on its ecological effects (Myers et al., 2016).
Critical Analysis of this compound Research
Critical analyses of studies on this compound and GM maize suggest the need for stringent scientific rigor in experimental design and interpretation. This highlights the importance of robust scientific methodologies in evaluating the safety and environmental impact of herbicides like this compound (Arjó et al., 2013).
Aquatic Toxicity and Biodiversity
Studies have examined the impact of this compound on aquatic communities, emphasizing the need to consider real-world scenarios and application rates when assessing the ecological risks of herbicides. This includes understanding their effects on non-target organisms like amphibians in different environmental contexts (Thompson et al., 2006).
This compound and Wildlife Health
Research on the herbicide's impact on wildlife, such as the neotropical fish Jenynsia multidentata, shows that this compound can induce histological lesions and affect reproductive success in aquatic animals. This underscores the potential ecological consequences of this compound contamination in natural environments (Hued et al., 2011).
Independent Research on Health Effects
Independent research initiatives, like those by the Ramazzini Institute, aim to comprehensively evaluate the health effects of glyphosate-based herbicides at real-world exposure levels. This approach seeks to clarify the potential risks associated with these widely used herbicides, away from industry influence (Landrigan & Belpoggi, 2018).
Propiedades
Fórmula molecular |
C3H6NO5P-2 |
|---|---|
Peso molecular |
167.06 g/mol |
Nombre IUPAC |
2-[[hydroxy(oxido)phosphoryl]methylamino]acetate |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/p-2 |
Clave InChI |
XDDAORKBJWWYJS-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)[O-])NCP(=O)(O)[O-] |
Sinónimos |
gliphosate glyphosate glyphosate hydrochloride (2:1) glyphosate, calcium salt glyphosate, calcium salt (1:1) glyphosate, copper (2+) salt glyphosate, dilithium salt glyphosate, disodium salt glyphosate, magnesium salt glyphosate, magnesium salt (2:1) glyphosate, monoammonium salt glyphosate, monopotassium salt glyphosate, monosodium salt glyphosate, sodium salt glyphosate, zinc salt Kalach 360 SL N-(phosphonomethyl)glycine Roundup yerbimat |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


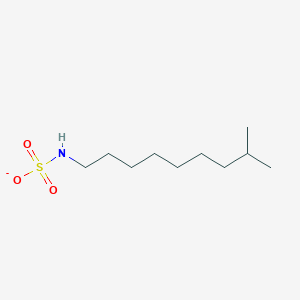
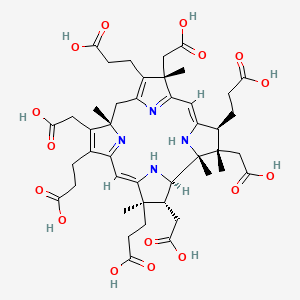

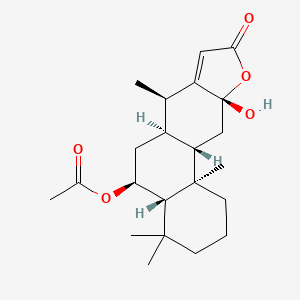
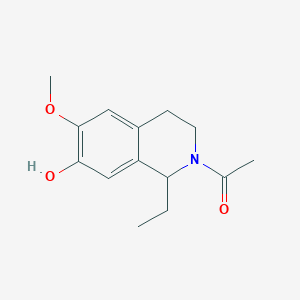

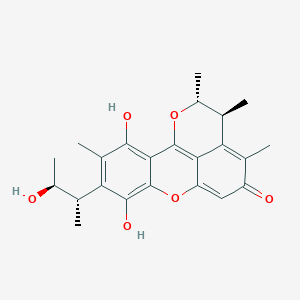
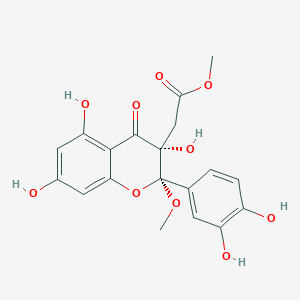
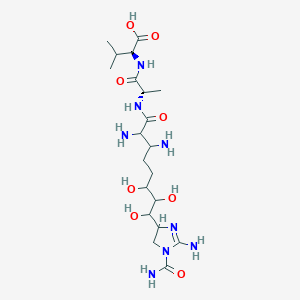
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1263993.png)
